molecular formula C17H12O6 B1248749 aloesaponarin I

aloesaponarin I

Cat. No. B1248749
M. Wt: 312.27 g/mol
InChI Key: OWMIPWWYWUGBCG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

aloesaponarin I is a natural product found in Aloe megalacantha, Aloe aculeata, and other organisms with data available.

Scientific Research Applications

Antibacterial and Anti-Plasmodial Activities

Aloesaponarin I, isolated from Aloe pulcherrima roots, demonstrates significant antibacterial activities against various bacterial strains including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. It also exhibits moderate in vitro antiplasmodial activity against chloroquine-resistant and -sensitive strains of P. falciparum (Abdissa et al., 2017).

Antimicrobial Agents and Textile Dyes

This compound, extracted from Aloe vera crops, has been tested as a potential antimicrobial agent and as a textile dye. It displays antimicrobial activity against phytopathogenic bacteria and dyes polyester fabrics, indicating its potential as an organic alternative in these applications (Canché-Escamilla et al., 2019).

Cytotoxic Activity

The compound has demonstrated cytotoxic activity against human cervix carcinoma cell lines, indicating potential in cancer research and treatment strategies (Abdissa et al., 2017).

UV Protection and Singlet-Oxygen Quenching Activity

Studies on this compound reveal its UV protection and singlet-oxygen quenching activities. Its excited-state intramolecular proton transfer provides UV protection and contributes to its activity as a singlet oxygen quencher (Nagaoka et al., 2007).

Antiviral Activity

This compound has been isolated from Aloe vera roots and evaluated for antiviral activity against strains of the influenza virus, showing promising results (Borges-Argáez et al., 2019).

Excited-State Intramolecular Proton Transfer

This compound's spectral behaviors have been studied, focusing on its excited-state intramolecular proton transfer. This research provides insights into its photophysical properties and potential applications in photoprotection and fluorescence (Yang et al., 2015).

Antiplasmodial Activity

The compound has shown activity against Plasmodium falciparum, both in asexual and sexual stage parasites, substantiating its traditional use in treating malaria and highlighting its potential for anti-malarial drug development (Mianda et al., 2022).

properties

IUPAC Name

methyl 3,8-dihydroxy-1-methyl-9,10-dioxoanthracene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12O6/c1-7-12-9(6-11(19)13(7)17(22)23-2)15(20)8-4-3-5-10(18)14(8)16(12)21/h3-6,18-19H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWMIPWWYWUGBCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC(=C1C(=O)OC)O)C(=O)C3=C(C2=O)C(=CC=C3)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701037176
Record name Aloesaponarin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

53254-89-0
Record name Aloesaponarin I
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701037176
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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